In Vivo Glioblastoma Chemosensitization
In a murine orthotopic glioblastoma model (DBT-FG), KCC009 significantly enhanced the anti-tumor efficacy of the chemotherapeutic agent BCNU (carmustine). While the study's primary readout was bioluminescence reduction and survival prolongation, a related in vivo study using a subcutaneous DBT tumor model demonstrated that treatment with a TG2 inhibitor (KCC009 or KCA075) combined with BCNU decreased tumor weight by 50% compared to BCNU treatment alone [1]. This demonstrates a quantifiable in vivo benefit of KCC009 as a chemosensitizing agent.
| Evidence Dimension | Tumor Weight Reduction (Subcutaneous Murine Glioblastoma Model) |
|---|---|
| Target Compound Data | 50% reduction in tumor weight for TG2 inhibitor + BCNU combination |
| Comparator Or Baseline | BCNU (N,N'-bis(2-chloroethyl)-N-nitrosourea) alone |
| Quantified Difference | 50% decrease in tumor weight for combination therapy versus monotherapy |
| Conditions | Subcutaneous murine DBT glioblastoma model; TG2 inhibitors (KCC009 or KCA075) combined with BCNU chemotherapy |
Why This Matters
This in vivo efficacy data provides a clear, quantitative benchmark for procuring KCC009 for preclinical chemosensitization studies, differentiating it from TG2 inhibitors lacking validated in vivo synergy with standard-of-care chemotherapies.
- [1] Yuan L, Choi K, Khosla C, Zheng X, Higashikubo R, Chicoine MR, Rich KM. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas. Mol Cancer Ther. 2005 Sep;4(9):1293-302. doi: 10.1158/1535-7163.MCT-04-0328. PMID: 16170020. View Source
